N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
Description
N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a fused tetracyclic core with three nitrogen atoms and a sulfanyl-acetamide substituent. Marine actinomycetes and plant-derived biomolecules often inspire such scaffolds, given their propensity for bioactive secondary metabolites .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-3-28(18-10-8-9-17(2)15-18)23(30)16-31-25-27-20-12-5-4-11-19(20)24-26-21-13-6-7-14-22(21)29(24)25/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDLEWKISJHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a tricyclic structure with multiple nitrogen atoms and a sulfanyl group. Its IUPAC name reflects its intricate structure, which can be summarized as follows:
- Molecular Formula : C₁₉H₂₃N₅S
- Molecular Weight : 365.48 g/mol
Structural Features
| Feature | Description |
|---|---|
| Tricyclic Framework | Contains a tricyclic system with nitrogen heteroatoms |
| Sulfanyl Group | Presence of a sulfur atom linked to the acetamide moiety |
| Substituents | N-ethyl and 3-methylphenyl groups enhance solubility and bioactivity |
Anticancer Activity
Recent studies have indicated that compounds similar to N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent reduction in cell viability.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported an inhibition zone of 15 mm against Staphylococcus aureus when tested at a concentration of 100 µg/mL.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neurodegenerative Diseases : The compound may protect neuronal cells from oxidative stress-induced damage.
- Experimental Results : In animal models of Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption observed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion predominant |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include sulfonamide- and acetamide-containing heterocycles. For example, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () shares the acetamide group but lacks the fused tetracyclic core. Key differences include:
- Substituents : The ethyl-3-methylphenyl group may improve lipophilicity and membrane permeability relative to the sulfonamide-phenyl group in ’s compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
